molecular formula C21H26N6O2 B2609812 2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2320956-70-3

2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide

Cat. No.: B2609812
CAS No.: 2320956-70-3
M. Wt: 394.479
InChI Key: WJLKNASIYFZOAB-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered ring, are known to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of triazole compounds often involves binding to the active site of enzymes . The nitrogen atoms of the triazole ring can form hydrogen bonds with the enzyme, which can inhibit the enzyme’s activity and lead to therapeutic effects .

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with many different enzymes and receptors . The specific pathways affected would depend on the exact structure of the compound and its specific targets.

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For triazole compounds, this can include effects such as inhibition of enzyme activity, leading to therapeutic effects in conditions such as bacterial or fungal infections, cancer, and various other diseases .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of triazole compounds can be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to exhibit strong binding affinity towards enzymes like cytochrome P450, which is involved in drug metabolism . The compound’s interaction with these enzymes can lead to inhibition or activation, affecting the metabolic pathways and overall biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole-containing compounds have been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the triazole moiety can form hydrogen bonds with active site residues of target enzymes, inhibiting their activity . This binding interaction can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives exhibit good stability under various conditions, but their degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Toxicity studies have shown that high doses of triazole derivatives can cause liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with target biomolecules and its overall biological effects.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-13-7-6-8-18(14(13)2)29-15(3)21(28)25(5)17-11-26(12-17)20-10-9-19-23-22-16(4)27(19)24-20/h6-10,15,17H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLKNASIYFZOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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